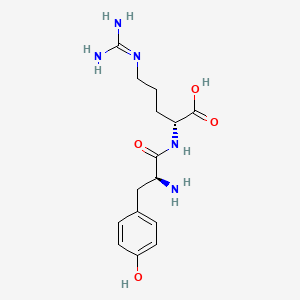

D-Kyotorphin

Übersicht

Beschreibung

D-Kyotorphin is a synthetic analogue of the endogenous neuropeptide Kyotorphin . Kyotorphin plays a role in pain regulation in the brain and was first isolated from bovine brain . It has an analgesic effect, but it does not interact with the opioid receptors. Instead, it acts by releasing met-enkephalin and stabilizing it from degradation .

Synthesis Analysis

Kyotorphin can be synthesized from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg2+ . Efforts have been made to enhance the potency, enzymatic stability, and bioavailability of Kyotorphin by modifying it with unnatural amino acids . For instance, new analogues of Kyotorphin containing unnatural amino acids: norcanavaine (NCav) and norcanaline (NCan), structural analogues of arginine and ornithine, respectively, have been synthesized .Molecular Structure Analysis

Raman spectra of Kyotorphin and this compound dipeptides in water and heavy water solutions have been reported . Vibrational assignments have been made for many of the observed frequencies on the basis of group frequency considerations as well as comparison with accepted assignments for certain vibrational modes in the amino acid residues of the dipeptides .Chemical Reactions Analysis

Kyotorphin can be formed in the brain by two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca2+ activated protease, and/or from its precursor L-amino acids, tyrosine and arginine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using Raman spectroscopy . The hydrogen-bonded state of the tyrosine phenoxyl group was found to change depending on the concentration, and H2O/D2O of the aqueous solutions of Kyotorphin analogues .Wissenschaftliche Forschungsanwendungen

Analgetische Aktivität

D-Kyotorphin zeigt potente analgetische Eigenschaften, wenn es direkt an das zentrale Nervensystem (ZNS) abgegeben wird. Es wurde gezeigt, dass es eine Naloxon-reversible Analgesie hervorruft, was auf eine Interaktion mit Opioidrezeptoren hinweist . Die Modifikation von this compound mit unnatürlichen Aminosäuren zielt darauf ab, seine Potenz, enzymatische Stabilität und Bioverfügbarkeit zu verbessern .

Anti-Biofilm-Wirksamkeit

Forschungen haben die Wirksamkeit von this compound-Derivaten bei der Hemmung der Biofilmbildung durch bakterielle und fungale Krankheitserreger gezeigt. Dies ist besonders wichtig angesichts der steigenden Antibiotikaresistenz. Derivate wie GABA-KTP-NH2 und Indol-KTP-NH2 haben vielversprechende Ergebnisse beim Verhindern der Biofilmbildung bei Stämmen wie E. coli und S. pneumoniae gezeigt.

Arzneimittelverabreichungssysteme

Das pharmakologische Potenzial von this compound wurde aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke (BBB) bei geeigneter Modifikation zu überwinden, untersucht. Die Konjugation mit Molekülen wie Ibuprofen hat neue Verbindungen mit verbesserten biologischen Eigenschaften geschaffen, was this compound zu einem Kandidaten für neuroprotektive Wirkstoffe macht .

Interaktion mit Opioidrezeptoren

This compound und seine Analoga wurden auf ihre Interaktionen mit μ-Opioidrezeptoren untersucht. Molekular-Docking-Studien legen nahe, dass diese Interaktionen zur Entwicklung von Verbindungen mit verstärkten biologischen Wirkungen führen könnten, was Einblicke in Liganden-Rezeptor-Interaktionen bietet .

Schmerzlinderung

Die entzündungshemmende Wirkung von this compound-Derivaten wurde untersucht und ergab, dass sie die mikrozirkulatorische Umgebung nicht schädigen und die durch entzündliche Reize induzierte Leukozyten-Rolling effektiv reduzieren können. Dies deutet auf eine Rolle von this compound in Strategien zur Schmerzbehandlung hin .

Neurowissenschaftliche Anwendungen

This compound wurde in die Modulation von Wirkungen auf Stress-induzierte Analgesie bei Ratten verwickelt, möglicherweise durch Opioid- und Nicht-Opioid-Systeme. Es kann die Aktivität von NADPH-d-reaktiven Neuronen im periaquäduktalen Grau beeinflussen, einem wichtigen Ort für die Verarbeitung von Schmerz- und Stressreaktionen .

Wirkmechanismus

Target of Action

D-Kyotorphin, a synthetic analogue of the endogenous neuropeptide Kyotorphin (KTP), primarily targets the central nervous system . It is believed to interact with a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i .

Mode of Action

This compound, like its natural counterpart, is thought to induce the release of Met-enkephalins . This release is believed to be facilitated by the opening of plasma membrane Ca^2+ channels through a conformational coupling of the InsP_3 receptor with the transient receptor potential C1, which is downstream of the kyotorphin receptor-mediated activation of G_i and PLC .

Biochemical Pathways

Kyotorphin can be formed in the brain by two pathways :

- From precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca^2+ activated protease .

- From its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg^2+ .

Pharmacokinetics

It is known that the clearance of kyotorphin, like many other neuropeptides, is mediated by extracellular peptidases and peptide transporters . To improve the bioavailability of Kyotorphin, researchers have developed more lipophilic derivatives that are more prone to cross the blood-brain barrier (BBB) and are also more resistant to enzymatic degradation .

Result of Action

The primary result of this compound’s action is analgesia . It is believed to reduce exploratory behavior, possibly mediated by the monoaminergic brain systems . This compound, like Kyotorphin, is thought to induce Met-enkephalins release, contributing to its analgesic effect .

Action Environment

The action of this compound is influenced by the environment within the central nervous system. The ability to bind glycolipids concomitant to the anchoring in the lipid membranes through the Ib residue explains the analgesic potency of IbKTP-NH_2 given the enriched glycocalyx of the blood-brain barrier cells .

Safety and Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Kyotorphin . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRXNCCROJZFB-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221137 | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70904-57-3 | |

| Record name | D-Kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

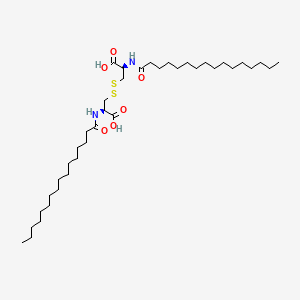

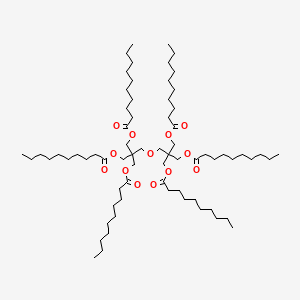

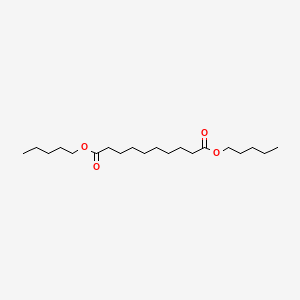

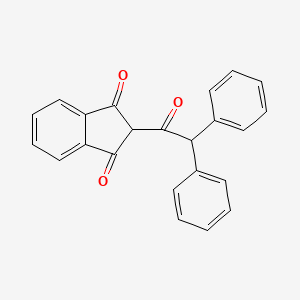

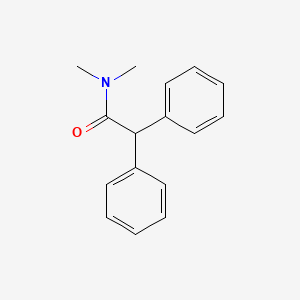

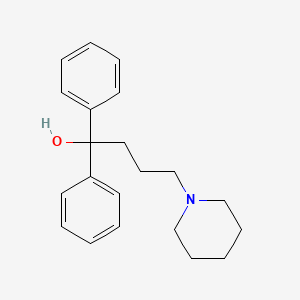

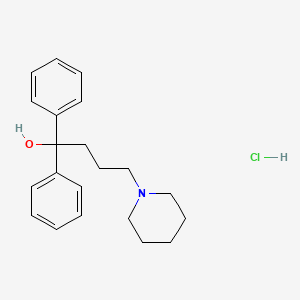

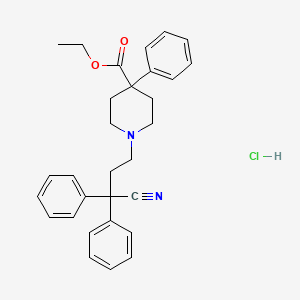

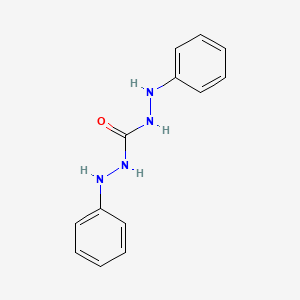

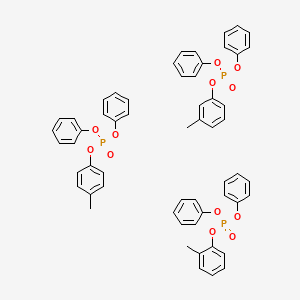

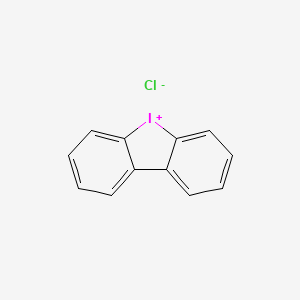

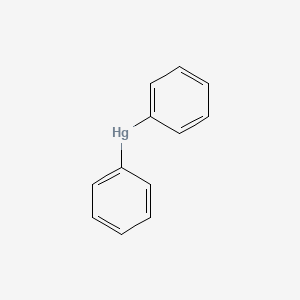

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.